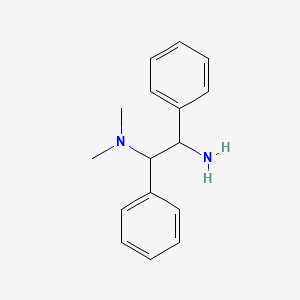
1-methyl-3-pentylimidazol-1-ium;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-pentylimidazol-1-ium;perchlorate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. This compound consists of a 1-methyl-3-pentylimidazolium cation and a perchlorate anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-3-pentylimidazol-1-ium;perchlorate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromopentane to form 1-methyl-3-pentylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium perchlorate to yield the desired ionic liquid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-pentylimidazol-1-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The imidazolium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation reactions can lead to the formation of imidazolium-based radicals or other oxidized species.
Substitution: Substitution reactions can yield various substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-pentylimidazol-1-ium;perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-methyl-3-pentylimidazol-1-ium;perchlorate is primarily influenced by its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. The perchlorate anion can participate in redox reactions, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-3-butylimidazolium chloride
- 1-methyl-3-hexylimidazolium bromide
- 1-ethyl-3-methylimidazolium tetrafluoroborate
Uniqueness
1-methyl-3-pentylimidazol-1-ium;perchlorate stands out due to its specific combination of the imidazolium cation and perchlorate anion, which imparts unique properties such as high thermal stability and strong oxidizing ability. This makes it particularly useful in applications requiring robust and reactive ionic liquids.
Eigenschaften
CAS-Nummer |
1632464-21-1 |
|---|---|
Molekularformel |
C9H17ClN2O4 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
1-methyl-3-pentylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C9H17N2.ClHO4/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
UHDVHZVYFFJUIO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)


![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)





![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)



